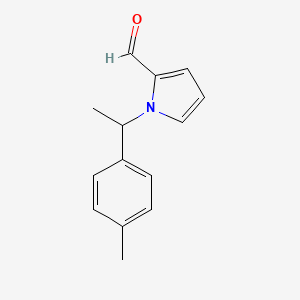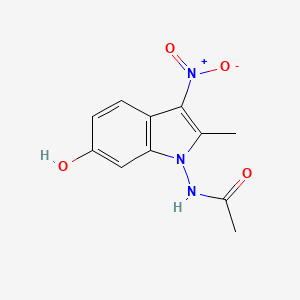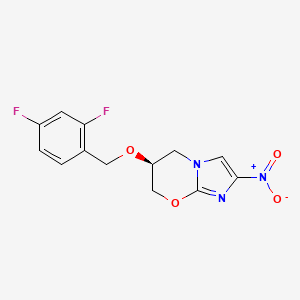
6-Bromo-4,7-dichloro-3-nitroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4,7-dichloro-3-nitroquinoline is a chemical compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential biological activity and applications in various fields. It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a quinoline ring, making it a versatile compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,7-dichloro-3-nitroquinoline typically involves multi-step reactions. One common method involves the nitration of 6-bromo-4,7-dichloroquinoline using fuming nitric acid under reflux conditions . The reaction conditions need to be carefully controlled to ensure the selective nitration at the desired position on the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to meet the required purity standards for its applications.
化学反应分析
Types of Reactions
6-Bromo-4,7-dichloro-3-nitroquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction Reactions: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can achieve the reduction of the nitro group.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine or chlorine atoms.
Reduction Reactions: Formation of 6-bromo-4,7-dichloro-3-aminoquinoline.
Oxidation Reactions: Formation of quinoline N-oxides.
科学研究应用
6-Bromo-4,7-dichloro-3-nitroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Bromo-4,7-dichloro-3-nitroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms may also play a role in modulating the compound’s activity by affecting its binding to target molecules .
相似化合物的比较
Similar Compounds
- 6-Bromo-4-chloro-3-nitroquinoline
- 6-Bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- 6-Bromo-4-methyl-3-nitroquinoline
Uniqueness
6-Bromo-4,7-dichloro-3-nitroquinoline is unique due to the presence of both bromine and chlorine atoms on the quinoline ring, which can influence its reactivity and biological activity. The combination of these halogens with the nitro group provides a distinct chemical profile that can be exploited for various applications.
属性
CAS 编号 |
853908-66-4 |
|---|---|
分子式 |
C9H3BrCl2N2O2 |
分子量 |
321.94 g/mol |
IUPAC 名称 |
6-bromo-4,7-dichloro-3-nitroquinoline |
InChI |
InChI=1S/C9H3BrCl2N2O2/c10-5-1-4-7(2-6(5)11)13-3-8(9(4)12)14(15)16/h1-3H |
InChI 键 |
FGWIHZXHSCLCAS-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C(=CC(=C1Br)Cl)N=CC(=C2Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,10-bis(4-chloro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12937355.png)


![6-Chloro-3-((4-methylpiperazin-1-yl)methylene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B12937369.png)
![8-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B12937374.png)
![2-Chloro-4-((1R,3R,5S)-2,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12937386.png)
![11,26-dibromo-7,18-dioxaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone](/img/structure/B12937394.png)



